4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group, a 2-methyl group, and a 4-methylphenylsulfonyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection steps are then carried out to yield the final product .
Chemical Reactions Analysis
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine include:
2-chloro-4-nitrophenyl-α-D-maltotrioside: A compound with similar nitro and chloro substitutions but different functional groups.
4-chloro-2-nitrophenyl methylcarbamate: Another compound with a nitro and chloro-substituted phenyl ring, used in different applications.
4-(2-chloro-4-nitrophenyl)morpholine: A morpholine derivative with similar substitutions.
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)18-8-5-15(22(23)24)11-17(18)19/h3-8,11,14H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOSKEBAPAPKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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